molecular formula C20H31N3O B3235586 (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one CAS No. 1354025-29-8

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B3235586
CAS No.: 1354025-29-8
M. Wt: 329.5 g/mol
InChI Key: CUMCIWAJMLVAPO-NNBQYGFHSA-N
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Description

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one: The enantiomer of the compound, which may have different biological activity.

    N-Benzyl-2-(cyclopropylamino)-3-methylbutanamide: A structurally similar compound with a different functional group.

    2-Amino-1-{3-[(benzyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one: A compound with a similar core structure but lacking the cyclopropyl group.

Uniqueness

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-11-10-17(13-22)14-23(18-8-9-18)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t17?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCIWAJMLVAPO-NNBQYGFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115171
Record name 1-Butanone, 2-amino-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-pyrrolidinyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354025-29-8
Record name 1-Butanone, 2-amino-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-pyrrolidinyl]-3-methyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354025-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 2-amino-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-pyrrolidinyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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